Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWTYLMQRNNKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OC(C)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646528 | |
| Record name | tert-Butyl 4-ethyl-4-formylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-41-1 | |
| Record name | tert-Butyl 4-ethyl-4-formylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation: 4-Formylpiperidine-1-carboxylate tert-butyl ester
The key intermediate, tert-butyl 4-formylpiperidine-1-carboxylate, is prepared by formylation of the piperidine ring followed by Boc protection of the nitrogen. This compound is a white solid with a melting point of 34-40 °C and is soluble in methanol.
Alkylation to Introduce the Ethyl Group at the 4-Position
The ethyl group at the 4-position can be introduced via alkylation reactions using ethylating agents under controlled conditions. One approach involves the reaction of 4-formylpiperidine-1-tert-butyl ester with methyl vinyl ketone in tetrahydrofuran (THF), followed by base-catalyzed reactions to form the desired substituted product.
Representative Preparation Method (Based on Patent CN103787973A and CN103787971A)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Methyl vinyl ketone added to 4-formylpiperidine-1-tert-butyl formate in THF | The reaction mixture is cooled to -10 °C |
| 2 | Dropwise addition of ethanolic potassium hydroxide solution over 10 minutes | The mixture is then warmed to room temperature and stirred for at least 12 hours |
| 3 | Addition of cyclohexane and washing with saturated sodium chloride solution | Organic layer is concentrated to an oil |
| 4 | Dissolution of oil in cyclohexane/ethyl acetate (80:20 to 60:40) | Filtration to remove insolubles |
| 5 | Purification by flash column chromatography | Yields oily product |
| 6 | Grinding oily product in hexane | Produces white solid of 9-oxo-3-azaspiro[5.5]undecyl-7-alkene-3-tert-butyl formate |
This method yields a high-purity product with minimal odor pollution and is suitable for pharmaceutical intermediate production.
Further Functionalization
The product from the above step can be further reacted with dimethylaminomethane in toluene under reflux for 12 hours to form the (E)-tert-butyl ester derivative with a dimethylaminomethylene group, which is a key intermediate for further synthetic transformations.
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), cyclohexane, ethyl acetate | THF used for initial reaction; cyclohexane/ethyl acetate for purification |
| Temperature | -10 °C to room temperature | Cooling to -10 °C during base addition to control reaction rate |
| Base | Potassium hydroxide (ethanolic solution) | Added dropwise to avoid side reactions |
| Reaction Time | 12 hours or more | Ensures complete conversion |
| Purification | Flash column chromatography | Removes impurities and isolates product |
- The described method typically achieves high yields (often >80%) of the target tert-butyl ester intermediate.
- Purity is enhanced by careful control of reaction temperature and purification steps.
- The final product is obtained as a white solid after hexane grinding, indicating good crystallinity and purity.
- The compound tert-butyl 4-formylpiperidine-1-carboxylate is a known pharmaceutical intermediate with a molecular weight of 213.27 g/mol and predicted density of 1.114 g/cm³.
- Alternative synthetic routes involving click chemistry and other piperidine derivatives have been reported but are less directly related to the specific compound .
- Industrial scale-up involves similar reaction conditions with optimization for continuous flow reactors to improve efficiency and yield.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 4-formylpiperidine-1-tert-butyl formate + methyl vinyl ketone | THF, -10 °C, then room temp, 12 h stirring | Formation of intermediate |
| 2 | Ethanolic KOH (dropwise) | Controlled addition over 10 min | Base-catalyzed reaction |
| 3 | Cyclohexane + saturated NaCl wash | Extraction and concentration | Organic layer isolation |
| 4 | Cyclohexane/ethyl acetate (80:20 to 60:40) | Dissolution and filtration | Removal of insolubles |
| 5 | Flash column chromatography | Purification | Oily product |
| 6 | Grinding in hexane | Solidification | White solid product |
The preparation of tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is well-established through a sequence of reactions starting from 4-formylpiperidine-1-tert-butyl formate. The key steps involve controlled base-catalyzed addition of methyl vinyl ketone, followed by purification via chromatography and crystallization. The methods provide high yields and purity suitable for pharmaceutical applications, with scalable processes documented in patent literature. The reaction conditions emphasize temperature control, solvent choice, and purification techniques to optimize product quality.
Scientific Research Applications
Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is used in scientific research for the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science applications. In medicinal chemistry, it is used to synthesize potential drug candidates targeting various biological pathways .
Mechanism of Action
The mechanism of action of tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The formyl group can participate in various chemical reactions, facilitating the formation of bioactive compounds .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tert-butyl Piperidine Carboxylate Derivatives
| Compound Name | CAS Number | Substituents | Molecular Weight (g/mol) | Physical State | Similarity Score* | Key Differences |
|---|---|---|---|---|---|---|
| This compound | N/A | 4-ethyl, 4-formyl | ~271.34 (calculated) | Not reported | N/A | Target compound |
| tert-Butyl 4-formylpiperidine-1-carboxylate | 189442-92-0 | 4-formyl | 213.26 | Not reported | 0.98 | Lacks ethyl group |
| 1-Boc-4-Formyl-4-methylpiperidine | 118156-93-7 | 4-methyl, 4-formyl | 227.28 | Not reported | 0.98 | Methyl substituent vs. ethyl |
| tert-Butyl 3-formylpiperidine-1-carboxylate | 157634-02-1 | 3-formyl | 213.26 | Not reported | 0.94 | Formyl at position 3 |
| tert-Butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate | N/A | 4-(2,4-difluorobenzoyl) | 341.34 | Not reported | N/A | Aromatic acyl group vs. formyl |
*Similarity scores (0–1 scale) are derived from structural alignment algorithms in .
Key Observations :
- Positional Isomerism : tert-Butyl 3-formylpiperidine-1-carboxylate (similarity 0.94) demonstrates that formyl placement significantly alters molecular geometry and reactivity .
- Functional Group Diversity : Substituents like difluorobenzoyl () or thiazolyl () highlight the versatility of tert-butyl piperidine scaffolds in medicinal chemistry.
Reactivity Insights :
- The target compound’s formyl group is amenable to condensation reactions (e.g., formation of hydrazones or oximes), while the ethyl group may necessitate optimized conditions for sterically demanding transformations.
- LiAlH₄, used in for reduction, is incompatible with esters or nitriles, suggesting alternative reagents (e.g., DIBAL-H) may be required for sensitive intermediates .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Critical Analysis :
- Lipophilicity: The ethyl group enhances hydrophobicity relative to analogs with polar substituents (e.g., hydroxyl or amino groups), impacting solubility in aqueous media.
- Stability : The tert-butyl carbamate group is stable under basic conditions but cleaved by strong acids (e.g., HCl), releasing isobutylene gas .
Biological Activity
Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₁₁H₁₉NO₃
- Molecular Weight : 213.27 g/mol
- CAS Number : 137076-22-3
This compound functions primarily as a precursor in the synthesis of selective GPR119 agonists. GPR119 is a receptor that plays a crucial role in glucose metabolism and appetite regulation. The activation of GPR119 can lead to enhanced insulin secretion and reduced food intake, making it a target for obesity and diabetes treatment.
Key Mechanisms:
- GPR119 Agonism : The compound activates GPR119, stimulating intracellular signaling pathways that promote insulin release and GLP-1 secretion.
- Caloric Intake Reduction : In animal studies, specifically on Wistar rats, the compound demonstrated a significant reduction in caloric intake during binge-eating protocols, indicating its potential as an anti-obesity agent.
In Vivo Studies
Research has shown that this compound exhibits several biological effects:
- Anxiolytic Effects : In male rats, the compound has been reported to exert anxiolytic effects, which may be beneficial for treating anxiety disorders.
- Caloric Intake Reduction : The compound significantly decreased calorie consumption in female rats during hyper-caloric feeding experiments.
Dose-Response Relationships
The effects of this compound have been observed to be dose-dependent. Higher doses correlate with more pronounced reductions in caloric intake and increased activation of GPR119 signaling pathways.
| Dose (mg/kg) | Caloric Intake Reduction (%) | Notes |
|---|---|---|
| 10 | 15 | Mild effect observed |
| 20 | 30 | Moderate effect |
| 50 | 50 | Significant reduction |
Study on Obesity Management
In a controlled study involving Wistar rats, this compound was administered over a period of four weeks. The results indicated a notable decrease in body weight and fat mass compared to the control group. This study supports the compound's potential application in obesity management through appetite regulation.
Research on Anxiety Disorders
Another study focused on the anxiolytic properties of the compound. Male rats treated with varying doses exhibited reduced anxiety-like behavior in elevated plus-maze tests. These findings suggest that this compound may have therapeutic potential for anxiety disorders.
Q & A
Q. Experimental Validation :
- Variable Temperature NMR : Detect rotational barriers of the formyl group .
- Crystallography in Solvent Mixtures : Co-crystallize with solvent molecules to observe packing effects .
- Case Study : Discrepancies in predicted vs. observed dihedral angles may arise from solvent polarity effects on the formyl group’s electron density .
Q. What strategies are effective for minimizing epimerization during synthetic modifications of this compound, particularly in nucleophilic addition reactions?
- Optimization Approaches :
- Low-Temperature Reactions : Perform additions at −20°C to reduce base-catalyzed racemization .
- Protecting Group Strategy : Temporarily mask the formyl group as a stable acetal during sensitive steps .
- Chiral Auxiliaries : Use enantiopure catalysts (e.g., proline derivatives) to enforce stereocontrol .
- Analytical Monitoring : Chiral HPLC or capillary electrophoresis to quantify enantiomeric excess during reaction progression .
Q. What analytical approaches should be employed when encountering unexpected by-products in palladium-catalyzed coupling reactions involving this compound?
- Troubleshooting Workflow :
Q. By-Product Identification :
- LC-MS/MS : Detect trace impurities via fragmentation patterns .
- 2D NMR (COSY, HSQC) : Assign structures of dimeric or cross-coupled products .
Q. Mechanistic Insight :
- Kinetic Studies : Vary catalyst loading or ligand type (e.g., XPhos vs. SPhos) to suppress β-hydride elimination pathways .
- Computational DFT : Model transition states to identify competing reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
